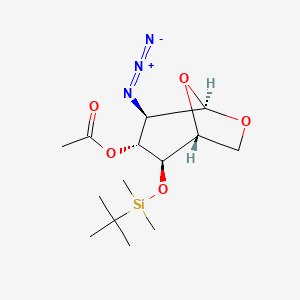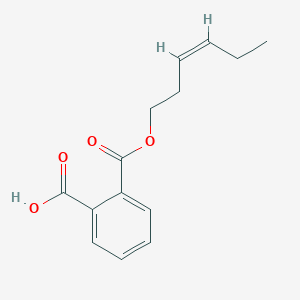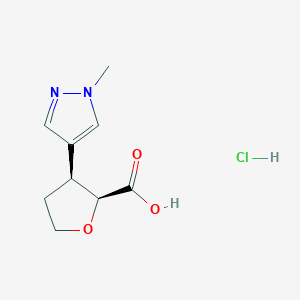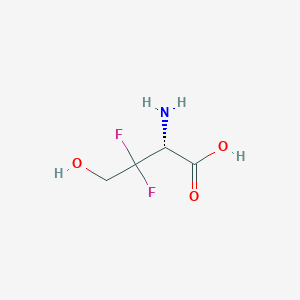![molecular formula C30H23I5N2O8 B13431761 (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, phenoxy group attachment, and amino acid coupling. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions may target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer iodine atoms.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple iodine atoms make it useful for radiolabeling studies.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a potential tool for studying protein-ligand interactions.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The mechanism of action for (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple iodine atoms and phenoxy groups enable it to form strong interactions with these targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Thyroxine: A hormone with multiple iodine atoms, similar in structure but with different biological functions.
Triiodothyronine: Another iodine-containing hormone with distinct physiological roles.
Uniqueness
What sets (2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid apart is its complex structure, which combines multiple iodine atoms and phenoxy groups in a single molecule
Propiedades
Fórmula molecular |
C30H23I5N2O8 |
|---|---|
Peso molecular |
1174.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H23I5N2O8/c31-18-11-15(45-28-21(34)5-13(6-22(28)35)8-24(37)30(42)43)10-17(26(18)39)16-9-14(1-2-25(16)38)44-27-19(32)3-12(4-20(27)33)7-23(36)29(40)41/h1-6,9-11,23-24,38-39H,7-8,36-37H2,(H,40,41)(H,42,43)/t23-,24-/m0/s1 |
Clave InChI |
ADZDHAOUGLSHTD-ZEQRLZLVSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O)O |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)


